molecular formula C15H23N3S B2749525 N-butyl-2-(pyridin-3-yl)piperidine-1-carbothioamide CAS No. 399002-66-5

N-butyl-2-(pyridin-3-yl)piperidine-1-carbothioamide

Cat. No.: B2749525
CAS No.: 399002-66-5
M. Wt: 277.43
InChI Key: BWDNHIFZXPGVQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-2-(pyridin-3-yl)piperidine-1-carbothioamide is a synthetic organic compound featuring a piperidine core substituted with a pyridinyl ring and an N-butylcarbothioamide functional group. This structure places it within a class of thiocarbonyl compounds, which are organosulfur analogs of carbonyls where the oxygen atom is replaced by sulfur, a modification known to influence the compound's electronic properties and binding interactions . Piperidine and pyridine heterocycles are privileged scaffolds in medicinal chemistry, frequently appearing in compounds with diverse biological activities . The specific substitution pattern of this molecule suggests potential as a valuable intermediate or investigative tool in drug discovery research. Researchers may explore its utility in developing small molecule inhibitors, given that structurally related piperidine-carboxamide and piperidine-carbothioamide derivatives have been identified as inhibitors of biologically significant targets, such as PCSK9, an important protein in cholesterol metabolism . The mechanism of action for research compounds in this class is often linked to their ability to interact with enzyme active sites or biological receptors; the thiocarbonyl (C=S) group can act as a hydrogen bond acceptor or coordinate with metal ions, while the pyridinyl ring can contribute to π-stacking interactions . This product is intended for laboratory research applications only and is not classified as a drug, cosmetic, or for household use. It is strictly labeled "For Research Use Only" (RUO) and must not be administered to humans or animals.

Properties

IUPAC Name

N-butyl-2-pyridin-3-ylpiperidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3S/c1-2-3-10-17-15(19)18-11-5-4-8-14(18)13-7-6-9-16-12-13/h6-7,9,12,14H,2-5,8,10-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDNHIFZXPGVQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=S)N1CCCCC1C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The nucleophilic amine group of 2-(pyridin-3-yl)piperidine attacks the electrophilic carbon of butyl isothiocyanate, yielding the thiourea intermediate, which tautomerizes to the carbothioamide. The reaction is typically conducted in ethanol or tetrahydrofuran under reflux (70–80°C) for 2–4 hours.

Example Protocol

  • Dissolve 2-(pyridin-3-yl)piperidine (1.0 equiv) in anhydrous ethanol.
  • Add butyl isothiocyanate (1.1 equiv) dropwise under nitrogen.
  • Reflux for 3 hours, then cool to 0°C to precipitate the product.
  • Filter and recrystallize from n-hexane/ethyl acetate (4:1).

Key Data

Parameter Value Source Reference
Yield 75–82% Adapted from
Purity (HPLC) ≥98% Adapted from
Reaction Time 3 hours Adapted from

Optimization Considerations

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may accelerate the reaction but complicate purification.
  • Stoichiometry : A 10% excess of isothiocyanate ensures complete amine conversion.
  • Temperature : Elevated temperatures (>80°C) risk decomposition of the thiourea intermediate.

Cyclization of Acyclic Precursors

An alternative approach constructs the piperidine ring in situ while introducing the pyridin-3-yl and butylcarbothioamide groups. This method adapts strategies from patented syntheses of substituted piperidines.

Reductive Amination Pathway

  • Condense 3-pyridinecarboxaldehyde with a γ-keto thioamide (e.g., N-butyl-4-ketobutanethioamide) in methanol.
  • Reduce the resulting imine with sodium cyanoborohydride (NaBH3CN) to form the piperidine ring.

Example Protocol

  • Combine 3-pyridinecarboxaldehyde (1.0 equiv), N-butyl-4-ketobutanethioamide (1.2 equiv), and NaBH3CN (1.5 equiv) in methanol.
  • Stir at 25°C for 24 hours.
  • Acidify with HCl (1M), extract with dichloromethane, and purify via silica chromatography.

Key Data

Parameter Value Source Reference
Yield 58–65% Adapted from
Diastereomeric Ratio 3:1 (trans:cis) Adapted from

Functionalization of Preformed Piperidine Derivatives

Modifying existing piperidine scaffolds offers a modular route, particularly when the pyridin-3-yl group is introduced early in the synthesis.

Palladium-Catalyzed Cross-Coupling

Install the pyridin-3-yl group via Suzuki-Miyaura coupling:

  • Treat 2-bromopiperidine-1-carbothioamide with pyridin-3-ylboronic acid.
  • Use Pd(PPh3)4 as a catalyst and Na2CO3 as a base in dioxane/water (3:1).

Example Protocol

  • Heat 2-bromopiperidine-1-carbothioamide (1.0 equiv), pyridin-3-ylboronic acid (1.5 equiv), Pd(PPh3)4 (0.05 equiv), and Na2CO3 (2.0 equiv) in dioxane/water at 90°C for 12 hours.
  • Isolate via extraction and purify by reversed-phase chromatography.

Key Data

Parameter Value Source Reference
Yield 68% Adapted from
Catalyst Loading 5 mol% Adapted from

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of each method:

Method Yield Range Purity Scalability Cost Efficiency
Isothiocyanate Coupling 75–82% High Excellent Moderate
Reductive Amination 58–65% Moderate Good Low
Suzuki Coupling 68% High Poor High

Key Insights

  • Isothiocyanate Coupling excels in yield and scalability but requires strict anhydrous conditions.
  • Reductive Amination is cost-effective but suffers from diastereomer formation.
  • Suzuki Coupling offers regioselectivity but demands expensive catalysts.

Analytical Characterization and Validation

Critical quality control metrics for this compound include:

Spectroscopic Data

  • 1H NMR (DMSO-d6) : δ 1.35 (t, 3H, J=7.1 Hz, CH2CH2CH2CH3), 2.85–3.10 (m, 4H, piperidine-H), 4.45 (s, 1H, NH), 7.35–8.50 (m, 4H, pyridinyl-H).
  • 13C NMR : δ 22.1 (CH2CH2CH2CH3), 45.8 (piperidine-C), 123.5–150.1 (pyridinyl-C), 180.3 (C=S).

Chromatographic Purity

  • HPLC : tR = 8.2 min (C18 column, acetonitrile/water 60:40, 1.0 mL/min).

Industrial-Scale Considerations

For kilogram-scale production, the isothiocyanate coupling route is preferred due to:

  • Solvent Recovery : Ethanol can be recycled via distillation.
  • Throughput : Batch reactions in 500 L reactors achieve 78% yield with ≤1.5% impurities.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-(pyridin-3-yl)piperidine-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to corresponding amines.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Antimicrobial Activity

N-butyl-2-(pyridin-3-yl)piperidine-1-carbothioamide has shown promising antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus. For instance, derivatives of piperidine and pyridine have been synthesized and evaluated for their Minimum Inhibitory Concentration (MIC) values, demonstrating effectiveness against resistant strains .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget PathogenMIC (µg/mL)Reference
This compoundM. tuberculosisTBD
Piperazine derivativesS. aureus12
Thiourea derivativesE. coli25

Anti-Tubercular Agents

The compound is being explored for its potential as an anti-tubercular agent. Studies have indicated that modifications to the piperidine scaffold can enhance anti-tubercular activity. For example, certain derivatives demonstrated IC50 values in the low micromolar range against Mycobacterium tuberculosis H37Ra, suggesting that structural optimization could yield more potent candidates for tuberculosis treatment .

Case Study: Synthesis and Evaluation

A study synthesized various derivatives based on the core structure of this compound. The compounds were subjected to biological evaluation, revealing that specific substitutions on the piperidine ring significantly improved their efficacy against Mycobacterium tuberculosis, with some compounds achieving IC50 values as low as 1.35 µM .

Anticancer Properties

This compound also exhibits potential anticancer properties. Similar compounds have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Notably, piperidine derivatives have been identified as inhibitors of critical cancer targets such as Polo-like kinase 1 (Plk1), which is involved in cell division and is overexpressed in several cancers .

Table 2: Anticancer Activity of Related Compounds

Compound NameCancer TypeIC50 (µM)Reference
This compoundHepG2 (liver cancer)TBD
Piperazine-based inhibitorsA549 (lung cancer)5.4
Plk1 inhibitorsVarious cancers14.1

Mechanistic Insights

The mechanism of action for this compound involves interactions with specific biological targets that are crucial for microbial and cancer cell survival. Docking studies suggest that this compound can effectively bind to target proteins, inhibiting their activity and thereby exerting its therapeutic effects .

Mechanism of Action

The mechanism of action of N-butyl-2-(pyridin-3-yl)piperidine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in metabolic pathways or bind to receptors to modulate cellular signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related derivatives based on heterocyclic cores, substituents, and functional groups.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Functional Groups Potential Applications
N-Butyl-2-(pyridin-3-yl)piperidine-1-carbothioamide Piperidine Pyridin-3-yl, N-butyl C₁₅H₂₃N₃S 277.42 Carbothioamide Research (hypothetical kinase modulation)
4a: 3-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)-N-substituted-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide Pyrazole 3-Nitrophenyl, dimethylimidazo C₂₁H₂₀N₆O₂S 420.48 Carbothioamide, nitro STAT3 phosphorylation inhibition
NSC 185058: N-(Pyridin-2-yl)pyridine-2-carbothioamide Pyridine Pyridin-2-yl C₁₁H₉N₃S 215.27 Carbothioamide Laboratory research (non-drug)
N-(2-Chloro-6-(3-hydroxyprop-1-ynyl)pyridin-3-yl)pivalamide Pyridine Chloro, hydroxypropynyl C₁₅H₁₇ClN₂O₃ 320.76 Pivalamide, alkyne Synthetic intermediate

Key Observations

Pyrazole-carbothioamides (e.g., compound 4a) exhibit demonstrated activity in STAT3 inhibition, likely due to the nitro group’s electron-withdrawing effects enhancing electrophilic reactivity . In contrast, the N-butyl group in the target compound may increase lipophilicity, favoring membrane permeability .

Functional Group Impact: Carbothioamide vs. Pivalamide: Carbothioamides (target compound, 4a, NSC 185058) enable stronger hydrogen bonding and metal chelation compared to pivalamide derivatives (), which are bulkier and less reactive . Nitro vs. Alkyl Substituents: The 3-nitrophenyl group in 4a enhances electrophilicity but may reduce metabolic stability.

Synthetic Routes :

  • The target compound’s carbothioamide group likely derives from reactions with isothiocyanates (analogous to compound 4a’s synthesis via substituted isothiocyanates) . This contrasts with pivalamide derivatives, which require acylating agents like pivaloyl chloride .

Biological Activity

N-butyl-2-(pyridin-3-yl)piperidine-1-carbothioamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a pyridine moiety and a carbothioamide group. The structural features of this compound suggest potential interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.

Biological Activities

1. Anticancer Activity
Research indicates that compounds containing a piperidine nucleus, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including human breast (MCF-7), prostate (PC-3), and colorectal (HCT-116) cancers. For instance, a related compound showed an IC50 value of less than 10 μM against HeLa and MCF-7 cell lines, indicating potent antiproliferative activity .

2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that piperidine derivatives possess broad-spectrum antibacterial activity, particularly against Gram-positive bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

3. Anti-inflammatory Effects
this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and modulating signaling pathways such as NF-kB . This suggests potential therapeutic applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

1. Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor, particularly in pathways related to cancer progression and inflammation. For example, it may inhibit enzymes involved in tumor metabolism, thereby reducing tumor growth .

2. Receptor Modulation
Its structure allows for potential binding to various receptors involved in cellular signaling pathways, which can lead to altered cellular responses. This receptor modulation is crucial for its anticancer and anti-inflammatory effects .

Case Studies

Several studies highlight the efficacy of this compound and its derivatives:

StudyFindings
Study 1 Evaluated the anticancer effects on MCF-7 and HeLa cell lines, reporting IC50 values < 10 μM .
Study 2 Investigated antimicrobial activity against Gram-positive bacteria, demonstrating significant inhibition .
Study 3 Assessed anti-inflammatory effects via inhibition of NF-kB signaling pathways .

Q & A

(Basic) What synthetic methodologies are recommended for the preparation of N-butyl-2-(pyridin-3-yl)piperidine-1-carbothioamide?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. A validated approach includes:

  • Step 1: Reacting a pyridinyl-piperidine precursor (e.g., 3-pyridinylpiperidine) with butyl isothiocyanate under basic conditions (e.g., K₂CO₃ in DMF) to form the carbothioamide moiety.
  • Step 2: Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) followed by recrystallization from ethanol.
  • Validation: Confirm structure using 1H NMR^1 \text{H NMR} (e.g., δ 8.5–8.3 ppm for pyridine protons) and LC-MS (M+H⁺ peak). Reference protocols for structurally analogous thioamide derivatives suggest similar pathways .

(Basic) How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Purity Analysis: Utilize reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to quantify impurities (<1% threshold). UV detection at 254 nm is recommended .
  • Structural Confirmation: Perform 1H/13C NMR^1 \text{H/}^{13}\text{C NMR} (e.g., δ 2.8–3.2 ppm for piperidine CH₂ groups) and FT-IR (C=S stretch ~1200 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures accurate mass matching (±5 ppm).

(Advanced) How can X-ray crystallography resolve ambiguities in the stereochemical configuration of this compound?

Methodological Answer:

  • Crystallization: Grow single crystals via vapor diffusion (e.g., dichloromethane/pentane).
  • Data Collection: Use a synchrotron or Cu-Kα source (λ = 1.5418 Å) for high-resolution data.
  • Refinement: Employ SHELXL for structure solution and refinement. Key parameters: R-factor <5%, bond length/angle deviations within 0.02 Å/2°. SHELX’s robustness in small-molecule crystallography is well-documented .

(Advanced) How to address conflicting bioactivity data in enzyme inhibition assays?

Methodological Answer:

  • Potential Causes:
    • Stereochemical Variants: Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test individually. Thioamide derivatives often exhibit form-dependent activity (e.g., "A Form" vs. "B Form" in related compounds) .
    • Impurity Interference: Re-analyze compound purity using orthogonal methods (e.g., NMR + LC-MS). Adjust synthetic routes to eliminate byproducts (e.g., tert-butyl groups from incomplete deprotection) .
  • Controls: Include positive controls (e.g., known inhibitors) and validate assay reproducibility across triplicates.

(Basic) What safety protocols are critical during handling and storage?

Methodological Answer:

  • Handling: Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation/contact; compound may irritate mucous membranes (similar to SDS guidelines for piperidine carboxamides) .
  • Storage: Keep in airtight containers under nitrogen at –20°C to prevent oxidation of the thioamide group.

(Advanced) How to optimize reaction yields in large-scale synthesis?

Methodological Answer:

  • Catalyst Screening: Test Pd-catalyzed coupling (e.g., Suzuki-Miyaura for pyridine derivatives) vs. nucleophilic substitution.
  • Solvent Optimization: Compare polar aprotic solvents (DMF, DMSO) for reaction efficiency. DMF often enhances thiourea formation .
  • Scale-Up Adjustments: Use continuous flow reactors to improve heat/mass transfer. Monitor reaction progress via in-line IR spectroscopy.

(Advanced) What in vitro models are suitable for assessing metabolic stability?

Methodological Answer:

  • Liver Microsome Assay: Incubate compound (1–10 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM). Quantify parent compound depletion over 60 min using LC-MS/MS.
  • CYP Inhibition Screening: Test against CYP3A4/2D6 isoforms (fluorogenic substrates). Piperidine-thioamides may exhibit moderate CYP binding due to lipophilicity .

(Advanced) How to resolve discrepancies in computational vs. experimental LogP values?

Methodological Answer:

  • Experimental LogP: Use shake-flask method (octanol/water partitioning) with HPLC quantification.
  • Computational Adjustments: Apply correction factors for sulfur-containing groups (e.g., –SCONH– contributes +0.5–0.7 to predicted LogP). Cross-validate with QSAR models (e.g., MarvinSuite).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.